molecular formula C25H42Li3N7O18P3S B12413111 DL-|A-Hydroxybutyryl coenzyme A (lithium)

DL-|A-Hydroxybutyryl coenzyme A (lithium)

Cat. No.: B12413111
M. Wt: 874.5 g/mol
InChI Key: FJAMNPDOLWSWHX-YNPPOMEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-β-Hydroxybutyryl coenzyme A lithium salt is a compound that plays a significant role in various biochemical processes. It is an intermediate in the metabolism of fatty acids and is involved in the production of energy in the body. This compound is also a substrate for several enzymatic reactions, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-β-Hydroxybutyryl coenzyme A lithium salt is synthesized from β-hydroxybutyric acid through the action of short-chain-CoA synthase . The reaction involves the conversion of β-hydroxybutyric acid to DL-β-Hydroxybutyryl coenzyme A lithium salt under specific conditions that ensure the purity and stability of the final product.

Industrial Production Methods: Industrial production of DL-β-Hydroxybutyryl coenzyme A lithium salt typically involves large-scale fermentation processes. These processes utilize bacterial strains that can produce β-hydroxybutyric acid, which is then converted to the desired compound through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: DL-β-Hydroxybutyryl coenzyme A lithium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways and its use in scientific research .

Common Reagents and Conditions: Common reagents used in the reactions involving DL-β-Hydroxybutyryl coenzyme A lithium salt include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcomes and to maintain the integrity of the compound .

Major Products Formed: The major products formed from the reactions of DL-β-Hydroxybutyryl coenzyme A lithium salt include polyhydroxyalkanoates, which are valuable biopolymers used in various industrial applications .

Comparison with Similar Compounds

DL-β-Hydroxybutyryl coenzyme A lithium salt is unique in its structure and function compared to other similar compounds. Some similar compounds include:

These compounds share some structural similarities but differ in their specific roles and applications in biochemical processes. DL-β-Hydroxybutyryl coenzyme A lithium salt stands out due to its involvement in the synthesis of polyhydroxyalkanoates and its role in fatty acid metabolism .

Properties

Molecular Formula

C25H42Li3N7O18P3S

Molecular Weight

874.5 g/mol

InChI

InChI=1S/C25H42N7O18P3S.3Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;/t13?,14-,18-,19-,20+,24-;;;/m1.../s1

InChI Key

FJAMNPDOLWSWHX-YNPPOMEISA-N

Isomeric SMILES

[Li].[Li].[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

[Li].[Li].[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.